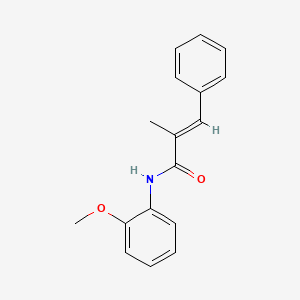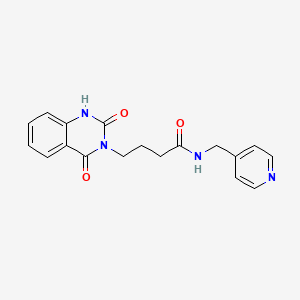![molecular formula C16H21ClF3N3O B4733570 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea](/img/structure/B4733570.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU is a urea derivative that has been shown to promote cell division and growth in plants, leading to increased fruit and vegetable yields.
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea works by mimicking the effects of natural plant hormones such as cytokinins, which promote cell division and growth. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea binds to cytokinin receptors in plants, activating a signaling pathway that leads to increased cell division and growth. This results in larger, healthier plants with increased yields.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and growth, leading to increased cell proliferation. It also enhances the uptake of nutrients and water by plants, improving overall plant health. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea has been shown to increase the levels of antioxidants in plants, which can help protect against environmental stressors such as UV radiation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It is also highly effective at promoting plant growth and increasing yields, making it a useful tool for researchers studying plant physiology and agriculture. However, there are also some limitations to the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea in lab experiments. It can be expensive to purchase, and it may not be suitable for all plant species or experimental conditions.
Orientations Futures
There are several areas of future research that could be explored with N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea. One potential direction is to investigate its potential as a wound healing agent in humans. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea has been shown to promote wound healing in animal models, and further studies could explore its potential for use in humans. Another area of research could be to investigate the effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea on different plant species and under different environmental conditions. This could help to identify optimal conditions for N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea use in agriculture and improve crop yields. Finally, further studies could explore the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea in combination with other plant growth regulators to enhance its effects and improve plant growth.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea has been extensively studied for its ability to promote plant growth and increase crop yields. It has been used in a variety of crops, including grapes, apples, kiwifruit, and tomatoes. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea has been shown to increase fruit size, improve fruit quality, and enhance resistance to environmental stressors such as drought and heat. In addition to its agricultural applications, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea has also been studied for its potential medicinal properties, including its ability to promote wound healing and stimulate nerve growth.
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1-propylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF3N3O/c1-2-7-23-8-5-12(6-9-23)21-15(24)22-14-10-11(16(18,19)20)3-4-13(14)17/h3-4,10,12H,2,5-9H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFLHAUJVDROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4733489.png)
![methyl 2-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4733503.png)
![4-(2-pyrimidinyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4733509.png)

![4-chloro-N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733531.png)

![{2-[(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4733561.png)
![3-(benzyloxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4733567.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4733571.png)

![methyl 6-{[4-(dimethylamino)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B4733593.png)
![7-benzyl-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4733601.png)
![{3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol](/img/structure/B4733606.png)
![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4733613.png)